2-Thioxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile 2-Thioxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13719617
InChI: InChI=1S/C8H4N2S2/c9-4-5-1-2-7-6(3-5)10-8(11)12-7/h1-3H,(H,10,11)
SMILES: C1=CC2=C(C=C1C#N)NC(=S)S2
Molecular Formula: C8H4N2S2
Molecular Weight: 192.3 g/mol

2-Thioxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile

CAS No.:

Cat. No.: VC13719617

Molecular Formula: C8H4N2S2

Molecular Weight: 192.3 g/mol

* For research use only. Not for human or veterinary use.

2-Thioxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile -

Specification

Molecular Formula C8H4N2S2
Molecular Weight 192.3 g/mol
IUPAC Name 2-sulfanylidene-3H-1,3-benzothiazole-5-carbonitrile
Standard InChI InChI=1S/C8H4N2S2/c9-4-5-1-2-7-6(3-5)10-8(11)12-7/h1-3H,(H,10,11)
Standard InChI Key YDRKHDJUGAULIN-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C#N)NC(=S)S2
Canonical SMILES C1=CC2=C(C=C1C#N)NC(=S)S2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework where a benzene ring is fused to a thiazole moiety. The thiazole ring contains a sulfur atom at position 1 and a nitrogen atom at position 3, with a thione (-S-) group at position 2. A nitrile (-C≡N) group is attached to the benzene ring at position 5. The IUPAC name is 2-sulfanylidene-3H-1,3-benzothiazole-5-carbonitrile, and its SMILES representation is C1=CC2=C(C=C1C#N)NC(=S)S2 .

Synthesis and Optimization

Conventional Synthesis Routes

The most documented method involves reacting 3-amino-4-chlorobenzonitrile with potassium O-ethyl dithiocarbonate in N,N-dimethylformamide (DMF) under reflux conditions (Yield: 76%) . The reaction proceeds via nucleophilic substitution, where the amine group displaces the ethoxy group, followed by cyclization to form the thiazole ring .

Reaction Scheme:

3-Amino-4-chlorobenzonitrile+KSC(OEt)DMF, Δ2-Thioxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile+KCl+EtOH\text{3-Amino-4-chlorobenzonitrile} + \text{KSC(OEt)} \xrightarrow{\text{DMF, Δ}} \text{2-Thioxo-2,3-dihydrobenzo[d]thiazole-5-carbonitrile} + \text{KCl} + \text{EtOH}

Alternative Approaches

  • Cyclocondensation: Using thiourea derivatives with α-haloketones in the presence of base catalysts .

  • Solid-phase synthesis: Employing polymer-supported reagents to improve yield and purity .

Biological and Pharmacological Applications

Anticancer Activity

Benzothiazole derivatives exhibit potent cytotoxicity against cancer cell lines. For instance, a structurally related compound, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile, showed IC₅₀ values of 4.2 µM against HepG-2 (liver cancer) and 14.8 µM against MCF-7 (breast cancer) cells . Mechanistic studies suggest DNA intercalation and topoisomerase II inhibition as primary modes of action .

Antimicrobial Properties

Derivatives synthesized from 2-cyanomethylbenzothiazole demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) . The nitrile group enhances membrane permeability, contributing to efficacy .

Analytical Characterization

Mass Spectrometry

ESI-MS (positive mode): m/z 193.1 [M+H]⁺, consistent with the molecular formula C₈H₄N₂S₂ .

Recent Advances and Future Directions

Drug Delivery Systems

Nanoencapsulation in PEGylated liposomes improved the bioavailability of a related thiazole derivative by 3.2-fold in rodent models .

Computational Studies

Molecular docking revealed strong binding affinity (−9.2 kcal/mol) between this compound and the EGFR kinase domain (PDB: 1M17), suggesting tyrosine kinase inhibition potential .

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